molecular formula C10H19NO4S2 B606311 Boc-NH-ethyl-SS-propionic acid CAS No. 485800-27-9

Boc-NH-ethyl-SS-propionic acid

Cat. No. B606311
M. Wt: 281.39
InChI Key: CIJZYVBXQKYUFA-UHFFFAOYSA-N
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Description

Boc-NH-ethyl-SS-propionic acid is a cleavable PEG linker . PEG linkers may be useful in the development of antibody-drug conjugates .


Synthesis Analysis

The terminal carboxylic acid group of Boc-NH-ethyl-SS-propionic acid can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds . The boc protecting group can be removed under acidic conditions to release the free amine for further reaction .


Molecular Structure Analysis

The molecular formula of Boc-NH-ethyl-SS-propionic acid is C10H19NO4S2 . The exact mass is 281.08 and the molecular weight is 281.390 . The elemental analysis shows that it contains C, 42.69; H, 6.81; N, 4.98; O, 22.74; S, 22.79 .


Chemical Reactions Analysis

Boc-NH-ethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds .


Physical And Chemical Properties Analysis

The molecular weight of Boc-NH-ethyl-SS-propionic acid is 281.39 . It appears as a solid and its color is white to off-white . It is stored at 4°C under nitrogen . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Atmospheric Chemistry and Environmental Implications

Boc-NH-ethyl-SS-propionic acid has been studied in the context of atmospheric chemistry, particularly in relation to its role as a model for fatty acid ethyl esters used in first-generation biodiesel. Research into the atmospheric chemistry of related compounds, such as ethyl propionate, has revealed details about their behavior under various conditions, including the rate constants for reactions with chlorine and hydroxyl radicals. Such studies contribute to our understanding of the environmental implications and behavior of similar compounds in the atmosphere (Andersen et al., 2012).

Bioreducible Poly(amido amine)s and Gene Delivery

In the field of gene delivery, Boc-NH-ethyl-SS-propionic acid-related compounds have been explored for their potential in creating bioreducible poly(amido amine)s with oligoamine side chains. These compounds exhibit strong DNA condensation capabilities and have been shown to influence transfection efficiency and toxicity profile in gene delivery, offering insights into the development of non-viral vectors for such purposes (Lin et al., 2008).

Emulsifying Properties in Food Systems

Research has also been conducted on the emulsifying properties of compounds related to Boc-NH-ethyl-SS-propionic acid, such as phytosteryl amino acid ester hydrochlorides, which were produced through a two-step method involving esterification with BOC amino acid. The findings from these studies indicate enhanced emulsifying properties, which could favor wide application in food systems (Jia et al., 2019).

Nanopowder and Thin Film Development

A novel sol-gel route utilizing related compounds, such as propionic acid and ethyl alcohol mixtures, has been applied for the development of rare-earth aluminum borate nanopowders and transparent thin films. This approach, which explores the chelating properties of propionic acid, could pave the way for applications in integrated optical systems due to the materials' stability and homogeneity (Maia et al., 2007).

Catalysis and Synthetic Applications

Compounds similar to Boc-NH-ethyl-SS-propionic acid have been utilized as catalysts and reagents in various synthetic applications. For instance, boronic acids, which share some functional group similarities, have been used in diverse areas of research, including sensing applications, biological labeling, and the development of therapeutics. Their unique interactions and functional capabilities make them valuable in a wide range of chemical processes (Lacina et al., 2014).

Future Directions

While specific future directions for Boc-NH-ethyl-SS-propionic acid are not mentioned in the sources, its use as a cleavable linker in the development of antibody-drug conjugates suggests potential applications in the field of targeted drug delivery .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZYVBXQKYUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154476
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-NH-ethyl-SS-propionic acid

CAS RN

485800-27-9
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485800-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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